Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring significantly influences the compound’s chemical properties, making it an important intermediate in medicinal and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at temperatures ranging from 20°C to 80°C for about 15 hours . The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control of reaction conditions, minimizing the formation of by-products and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as trifluoromethyl iodide and copper catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism of action of Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through pathways involving oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 1-Methyl-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and reduced side effects .
Properties
Molecular Formula |
C6H5F3N2O2 |
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Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-3-10-11(4)6(7,8)9/h2-3H,1H3 |
InChI Key |
VMLSWOXUJKALPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN1C(F)(F)F |
Origin of Product |
United States |
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